molecular formula C10H15N3 B2726858 N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine CAS No. 1178276-31-7

N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine

Cat. No.: B2726858
CAS No.: 1178276-31-7
M. Wt: 177.251
InChI Key: CBVKHDYVOHHHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes

Mode of Action

It is likely that it interacts with its targets in a manner similar to other compounds with similar structures . This could involve binding to the target, causing a conformational change, and altering the target’s activity. More research is needed to confirm this and to understand the specific interactions between N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine and its targets.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways The downstream effects of these interactions could include changes in cellular processes and functions

Pharmacokinetics

Similar compounds have been found to undergo various metabolic processes . The bioavailability of this compound would be influenced by these ADME properties. More research is needed to understand the pharmacokinetics of this compound.

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular levels

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules . More research is needed to understand how these environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine typically involves the reaction of 2,6-dimethylpyrimidin-4-amine with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the amine group of the pyrimidine attacks the electrophilic carbon of the cyclopropylmethyl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, would also be considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

    Oxidation: Formation of N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine can be compared with other similar compounds, such as:

    2,6-Dimethylpyrimidin-4-amine: Lacks the cyclopropylmethyl group, which may result in different chemical and biological properties.

    N-(cyclopropylmethyl)-2,4-dimethylpyrimidin-6-amine: Similar structure but with different substitution pattern, leading to variations in reactivity and activity.

    N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-one: Oxidized form of the compound with potentially different applications and properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-7-5-10(13-8(2)12-7)11-6-9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVKHDYVOHHHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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